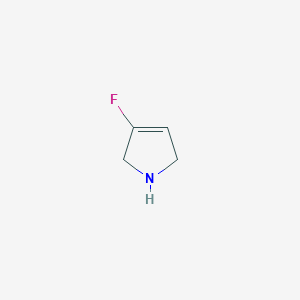

3-fluoro-2,5-dihydro-1H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-fluoro-2,5-dihydro-1H-pyrrole is a fluorinated derivative of pyrrole, a five-membered heterocyclic compound containing one nitrogen atom Pyrroles are significant in organic chemistry due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2,5-dihydro-1H-pyrrole can be achieved through several methods. One common approach involves the direct fluorination of pyrrole derivatives. For instance, electrophilic fluorination using reagents like xenon difluoride can yield fluorinated pyrroles . Another method involves the use of fluorinating agents such as elemental fluorine under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes must be carefully controlled to ensure high yields and purity of the product. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can yield dihydropyrrole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce a wide range of functionalized pyrroles .

Scientific Research Applications

3-fluoro-2,5-dihydro-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

- 2-fluoropyrrole

- 3-chloropyrrole

- 3-bromopyrrole

- 2,5-difluoropyrrole

Uniqueness

3-fluoro-2,5-dihydro-1H-pyrrole is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to other fluorinated pyrroles, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .

Biological Activity

3-Fluoro-2,5-dihydro-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including anti-inflammatory and antimicrobial effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a fluorine atom. This modification enhances its biological activity and solubility. The unique electronic properties imparted by the fluorine atom can influence the compound's interaction with biological targets.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. For instance, it has been reported to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages .

2. Antimicrobial Activity

The compound also demonstrates potent antimicrobial activity against various bacterial strains. In particular, it has been tested against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) for these bacteria were found to be in the range of 0.03125 to 0.25 μg/mL, indicating strong antibacterial efficacy .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving murine models, administration of this compound significantly reduced paw edema induced by carrageenan. Histological analysis revealed decreased infiltration of inflammatory cells and reduced tissue damage compared to control groups.

Case Study 2: Antibacterial Efficacy

A study evaluated the antibacterial effects of this compound against clinical isolates of E. coli and S. aureus. The compound displayed bactericidal activity at concentrations as low as 0.125 μg/mL, which is particularly promising given the rise of antibiotic resistance in these pathogens .

Research Findings

Recent studies have expanded on the mechanisms behind the biological activities of this compound:

- Mechanism of Action : The compound's anti-inflammatory effects are attributed to its ability to inhibit nuclear factor kappa B (NF-kB) signaling pathways, which play a pivotal role in inflammation .

- Antimicrobial Mechanism : The antimicrobial action is believed to result from the disruption of bacterial cell wall synthesis and inhibition of DNA gyrase activity, crucial for bacterial replication .

Comparative Data Table

| Activity Type | MIC (μg/mL) | Target Organisms | Mechanism |

|---|---|---|---|

| Anti-inflammatory | N/A | Murine models | NF-kB inhibition |

| Antimicrobial | 0.03125 - 0.25 | Staphylococcus aureus, E. coli | Cell wall synthesis disruption |

Properties

Molecular Formula |

C4H6FN |

|---|---|

Molecular Weight |

87.10 g/mol |

IUPAC Name |

3-fluoro-2,5-dihydro-1H-pyrrole |

InChI |

InChI=1S/C4H6FN/c5-4-1-2-6-3-4/h1,6H,2-3H2 |

InChI Key |

LUTBBSKDGQJPJM-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(CN1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.